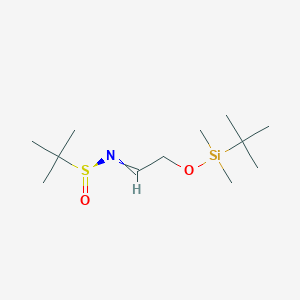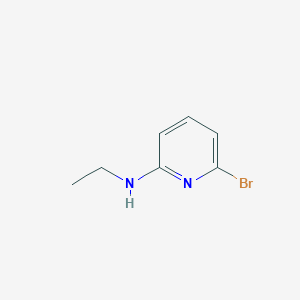
Ferrocene, carboxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocenecarboxylic acid is an organoiron compound with the chemical formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, a well-known organometallic compound. Ferrocenecarboxylic acid is recognized for its unique redox properties and stability, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferrocenecarboxylic acid can be synthesized through several methods. One common method involves the acylation of ferrocene with a 2-chlorobenzoyl chloride, followed by hydrolysis . Another method includes the iodoform reaction of acetylferrocene in the presence of polyethylene glycol, iodine-potassium iodide, and aqueous alkali, followed by extraction and acidification to obtain ferrocenecarboxylic acid .
Industrial Production Methods: Industrial production of ferrocenecarboxylic acid typically involves the use of non-organic aqueous alkali as a solvent, ensuring a controlled and mild reaction environment. The reaction is carried out at low temperatures (0-5°C) and is completed within a short time frame (approximately 2 hours) .
Análisis De Reacciones Químicas
Types of Reactions: Ferrocenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the carboxylic acid group, forming derivatives such as esters and amides.
Major Products: The major products formed from these reactions include ferrocenecarboxylic acid derivatives like ferrocenecarboxylic anhydride and various esters .
Aplicaciones Científicas De Investigación
Ferrocenecarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ferrocenecarboxylic acid involves its redox properties. The carboxylic acid group binds to ferrocene, forming a stable complex that can engage with other molecules, including proteins, to facilitate various reactions. This complex can act as a reducing agent, influencing redox reactions and catalysis .
Comparación Con Compuestos Similares
Ferrocenecarboxylic acid is unique due to its combination of redox properties and stability. Similar compounds include:
1,1’-Ferrocenedicarboxylic acid: This compound has two carboxylic acid groups, offering different reactivity and applications compared to ferrocenecarboxylic acid.
Ferrocenylmethanol: Another derivative of ferrocene, used in different synthetic and catalytic applications.
Ferrocenecarboxylic acid stands out due to its specific functional group, which imparts unique properties and applications in redox chemistry and catalysis.
Propiedades
Fórmula molecular |
C11H10FeO2 |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |
InChI |
InChI=1S/C6H6O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q;-1;+2/p-1 |
Clave InChI |
OZMCRHRTLJMAFK-UHFFFAOYSA-M |
SMILES canónico |
[CH-]1C=CC=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate](/img/structure/B8806949.png)








